Benzyltrimethylammonium tetrachloroiodate

Catalog No.
S683230
CAS No.
121309-88-4
M.F
C10H16Cl4IN
M. Wt
419 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium tetrachloroiodate

CAS Number

121309-88-4

Product Name

Benzyltrimethylammonium tetrachloroiodate

Molecular Formula

C10H16Cl4IN

Molecular Weight

419 g/mol

InChI

InChI=1S/C10H16N.Cl4I/c1-11(2,3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8H,9H2,1-3H3;/q+1;-1

InChI Key

IBXYFQYYVRYALP-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl

Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt characterized by the presence of a benzyl group attached to a trimethylammonium cation and a tetrachloroiodate anion. This compound is notable for its unique chemical properties, particularly its reactivity in halogenation and oxidation reactions. The structure can be represented as C10_{10}H12_{12}Cl4_4I+^+, indicating the presence of multiple chlorine atoms and iodine, which contribute to its role as a potent reagent in organic synthesis.

BTMAI acts as a chlorinating agent through a two-step process []:

  • Iodine-chlorine exchange: In the presence of a Lewis acid catalyst, the I-Cl bond in the tetrachloroiodate anion breaks, and the chlorine atom transfers to the substrate (molecule being chlorinated).
  • Regeneration: The BTMAI cation combines with the released chloride ion (Cl-) to reform the starting material, enabling a catalytic cycle.

BTMAI is classified as a corrosive and irritant []. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract.

  • Safety precautions: Standard laboratory safety practices should be followed when handling BTMAI, including wearing gloves, eye protection, and working in a fume hood [].
, including:

  • Halogenation: The compound effectively halogenates alkylaromatic compounds when reacted with them in solvents like carbon tetrachloride, often under reflux conditions .
  • Oxidation: It also serves as an oxidizing agent, transforming alkenes and alcohols into their respective carbonyl compounds .
  • Synthesis of Hydroximoyl Chlorides: The compound can convert aldoximes to hydroximoyl chlorides through a straightforward procedure, showcasing its versatility .

Benzyltrimethylammonium tetrachloroiodate can be synthesized through various methods, including:

  • Direct Halogenation: By reacting benzyltrimethylammonium chloride with iodine and chlorine sources, the tetrachloroiodate can be formed.
  • Polyhalide Formation: The compound can also be generated from benzyltrimethylammonium polyhalides under controlled conditions, allowing for the selective incorporation of chlorine and iodine .

These synthesis methods emphasize the compound's ability to function as a versatile reagent in organic chemistry.

Benzyltrimethylammonium tetrachloroiodate has several applications in organic synthesis:

  • Chlorination Reagent: It is widely used for the chlorination of aromatic compounds, enabling the formation of chloro-substituted products .
  • Oxidizing Agent: The compound is employed in oxidation reactions, particularly for converting alkenes and alcohols into ketones or aldehydes .
  • Synthesis of Heterocycles: It plays a role in synthesizing complex heterocyclic compounds like chloroquinolines from simpler precursors .

Interaction studies involving benzyltrimethylammonium tetrachloroiodate primarily focus on its reactivity with various organic substrates. These studies reveal that the compound exhibits selective reactivity patterns depending on the functional groups present in the substrates. For example, it shows a preference for electron-rich aromatic systems during halogenation reactions.

Benzyltrimethylammonium tetrachloroiodate shares similarities with other quaternary ammonium salts and polyhalides. Here are some comparable compounds:

Compound NameStructureUnique Features
Benzyltrimethylammonium chlorideC10_{10}H12_{12}Cl+^+Less reactive than tetrachloroiodate
Benzyltrimethylammonium bromideC10_{10}H12_{12}Br+^+Used for bromination; less versatile
Benzyltrimethylammonium iodideC10_{10}H12_{12}I+^+Exhibits different reactivity patterns
Benzyltriethylammonium chlorideC12_{12}H18_{18}Cl+^+Larger ethyl groups affect solubility

Uniqueness of Benzyltrimethylammonium Tetrachloroiodate

Benzyltrimethylammonium tetrachloroiodate stands out due to its high reactivity as a chlorinating agent and oxidizing reagent. Its ability to selectively halogenate aromatic compounds while also functioning as an oxidant makes it particularly valuable in synthetic organic chemistry compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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